![molecular formula C10H16N2OS B12905506 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one CAS No. 88570-37-0](/img/structure/B12905506.png)
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one is a pyrimidine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and methylthio groups. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 5,6-dimethylpyrimidine and 3-(methylthio)propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Advanced purification systems are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical processes.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It can affect the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethyl-2-(methylthio)pyrimidin-4(1H)-one: This compound lacks the propyl group but shares similar chemical properties.
5,6-Dimethyl-2-(3-(ethylthio)propyl)pyrimidin-4(1H)-one: This compound has an ethylthio group instead of a methylthio group.
5,6-Dimethyl-2-(3-(methylthio)butyl)pyrimidin-4(1H)-one: This compound has a butyl group instead of a propyl group.
Uniqueness
5,6-Dimethyl-2-(3-(methylthio)propyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and methylthio groups, along with the propyl chain, makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88570-37-0 |
|---|---|
Molekularformel |
C10H16N2OS |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
4,5-dimethyl-2-(3-methylsulfanylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2OS/c1-7-8(2)11-9(12-10(7)13)5-4-6-14-3/h4-6H2,1-3H3,(H,11,12,13) |
InChI-Schlüssel |
NQDLDMIQGRIORG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(NC1=O)CCCSC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



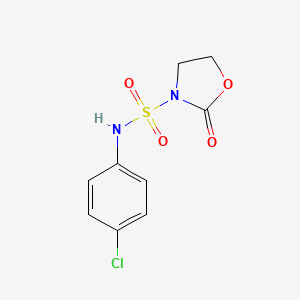
![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)
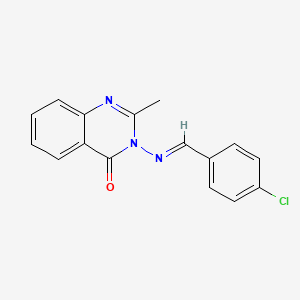
![6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione](/img/structure/B12905457.png)
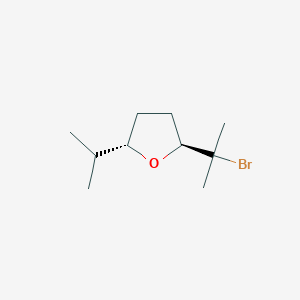
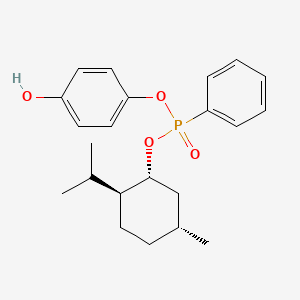
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
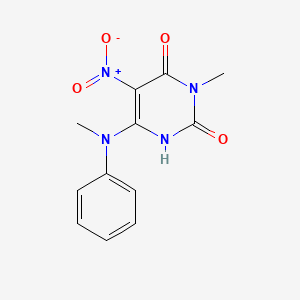
![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
